molecular formula C19H28N2O B5420907 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide

2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide

Cat. No.: B5420907
M. Wt: 300.4 g/mol
InChI Key: LICPUPZYAVXYLC-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-19(20-18-8-4-5-9-18)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICPUPZYAVXYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide typically involves the reaction of 4-benzylpiperidine with N-cyclopentylacetamide under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . Additionally, it may function as a monoamine oxidase inhibitor (MAOI), affecting the levels of neurotransmitters in the brain . The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a piperidine ring with a cyclopentylacetamide moiety provides it with unique chemical and biological properties that differentiate it from other similar compounds .

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